molecular formula C21H27N3O5S B2879894 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898449-90-6

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2879894
CAS No.: 898449-90-6
M. Wt: 433.52
InChI Key: IBGKUGVSMMWJIP-UHFFFAOYSA-N
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Description

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a furan ring

Scientific Research Applications

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Benzene derivatives and reduced piperidine compounds.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
  • N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(4-methoxyphenyl)methyl]ethanediamide

Uniqueness

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both a furan ring and a benzenesulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c25-20(21(26)23-14-12-18-8-6-16-29-18)22-13-11-17-7-4-5-15-24(17)30(27,28)19-9-2-1-3-10-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKUGVSMMWJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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